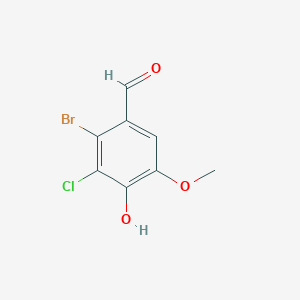

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Description

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, hydroxyl, and methoxy functional groups

Properties

IUPAC Name |

2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOHSCYWUXNDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294312 | |

| Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-83-4 | |

| Record name | NSC95791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The target molecule’s substitution pattern—bromo (C2), chloro (C3), hydroxyl (C4), methoxy (C5), and aldehyde (C1)—necessitates a stepwise introduction of functional groups to avoid undesired side reactions. Key challenges include:

- Regioselectivity : Competing directing effects of hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups during electrophilic substitution.

- Stability : Sensitivity of the aldehyde group under acidic or basic conditions, requiring protection during halogenation.

- Orthogonal reactivity : Sequential introduction of bromine and chlorine without cross-interference.

Retrosynthetically, the molecule can be dissected into a benzaldehyde core with pre-installed hydroxyl and methoxy groups, followed by directed halogenation at C2 and C3.

Direct Halogenation of Protected Benzaldehyde Intermediates

Formylation and Protection of Phenolic Precursors

A common approach involves starting with 4-hydroxy-5-methoxybenzaldehyde, where the aldehyde group is temporarily protected as an acetal (e.g., dimethyl acetal) to prevent oxidation or side reactions during subsequent steps. The hydroxyl group at C4 is masked as a methoxy ether using methyl iodide or dimethyl sulfate, though this requires later deprotection.

Example Protocol:

Acetal Protection :

Methylation of C4 Hydroxyl :

Sequential Bromination and Chlorination

With the aldehyde protected and hydroxyl group methylated, bromination and chlorination are performed under controlled conditions:

Bromination at C2

Electrophilic bromination using bromine (Br₂) in acetic acid at 0–5°C selectively targets the position ortho to the methoxy group (C5), leveraging its strong activating effect.

- Conditions :

Chlorination at C3

Chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst introduces chlorine at C3, para to the bromine atom, driven by the deactivating meta-directing effect of the aldehyde acetal.

Deprotection and Final Isolation

The acetal and methyl protecting groups are removed sequentially:

- Acetal Hydrolysis :

- Demethylation of C4 Methoxy :

Alternative Pathway: Metalation-Formylation Strategy

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid are typical oxidizing agents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly employed reducing agents.

Major Products:

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Oxidation: The major product is 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzoic acid.

Reduction: The major product is 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzyl alcohol.

Scientific Research Applications

Overview

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₆BrClO₃. This compound is notable for its structural features, which include bromine, chlorine, hydroxyl, and methoxy functional groups. Its unique composition allows it to serve various applications in scientific research, particularly in organic synthesis, medicinal chemistry, and biological studies.

Organic Synthesis

This compound acts as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation reactions.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for drug development. Its halogenated structure can enhance biological activity and selectivity towards specific enzymes or receptors. Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Biological Studies

This compound has been investigated for its biological activities, including antioxidant and antimicrobial properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular systems, which is essential for protecting cells from damage caused by reactive oxygen species (ROS) . Additionally, it has demonstrated potential antimicrobial effects against various microbial strains .

Antioxidant Activity

Research has highlighted the antioxidant potential of this compound. In vitro experiments showed that it effectively reduced hydrogen peroxide-induced oxidative damage in keratinocytes, suggesting its role in cellular protection against oxidative stress.

Anticancer Potential

A study reported that halogenated benzaldehyde derivatives, including this compound, can inhibit the proliferation of cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis . For instance, compounds derived from this structure have been shown to induce apoptosis in various cancer cell lines through specific biochemical pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

- 2-Bromo-4-hydroxy-5-methoxybenzaldehyde

- 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

- 2-Bromo-3-chloro-5-hydroxybenzaldehyde

Comparison: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is unique due to the specific positions of the bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for distinct applications in research and industry.

Biological Activity

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 90004-83-4) is a halogenated benzaldehyde derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, organic synthesis, and biological research. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, a chlorine atom, a hydroxyl group, and a methoxy group on the benzene ring. Its molecular formula is C₈H₆BrClO₃, and it exhibits unique physicochemical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound has been shown to exhibit significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anticancer Potential : Research indicates that halogenated benzaldehyde derivatives, including this compound, may possess anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating cell signaling pathways .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to the inhibition of pro-oncogenic pathways. This interaction could be pivotal in the development of novel therapeutic agents targeting cancer .

Biological Studies and Case Examples

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Research Findings

- Antioxidant Studies : In vitro experiments demonstrated that this compound effectively reduced H₂O₂-induced oxidative damage in HaCaT keratinocytes, highlighting its potential as a protective agent against oxidative stress .

- Cell Viability Assays : MTT assays revealed that treatment with this compound resulted in reduced viability in various cancer cell lines after 24 to 72 hours of exposure. The IC₅₀ values indicated significant cytotoxicity at low micromolar concentrations .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound modulates key signaling pathways associated with apoptosis and cell cycle regulation, suggesting its potential as a lead compound for anticancer drug development .

Q & A

Q. Minimizing Competing Reactions :

- Use steric and electronic directing effects. The methoxy group at C5 acts as an electron-donating group, directing electrophiles to ortho/para positions.

- Optimize reaction temperature and stoichiometry to avoid over-halogenation. For example, excess Br₂ may lead to di-brominated byproducts.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

Key methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for aldehyde protons (~9.8–10.2 ppm), aromatic protons (split due to substituents), and hydroxyl protons (broad, ~5–6 ppm).

- ¹³C NMR : Carbonyl carbon (~190–200 ppm), aromatic carbons (100–160 ppm), and methoxy carbons (~55 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₆BrClO₃; expected [M+H]⁺ ≈ 280.91).

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm. Purity >95% is achievable via recrystallization (e.g., ethanol/water mixtures) .

Advanced: How do the positions of bromine, chlorine, and hydroxyl groups influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The substituent effects are critical:

- Bromine (C2) : Strong electron-withdrawing effect activates the ring for NAS at meta/para positions.

- Chlorine (C3) : Moderately deactivating but ortho/para-directing.

- Hydroxyl (C4) : Electron-donating via resonance, activating the ring but competing with methoxy at C5.

Q. Steric Effects :

- Bulky substituents (e.g., methoxy at C5) hinder attack at adjacent positions.

- Experimental validation via kinetic studies (e.g., monitoring reaction rates with amines or thiols) is recommended. Computational modeling (DFT) can predict reactive sites .

Advanced: What factors contribute to its stability under varying pH and solvent conditions?

Answer:

- pH Sensitivity :

- Acidic conditions: Protonation of the hydroxyl group (pKa ~8–10) may alter solubility.

- Basic conditions: Deprotonation increases nucleophilic susceptibility.

- Solvent Effects :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance stability by reducing hydrolysis.

- Aqueous environments: Hydrolysis of the aldehyde group is minimized at low temperatures (<4°C).

- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent photodegradation .

Advanced: How can computational methods (e.g., DFT) predict spectroscopic properties and regioselectivity in derivatization reactions?

Answer:

- Spectroscopic Predictions :

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts and IR vibrational frequencies. Compare with experimental data to validate structures.

- Regioselectivity Modeling :

- Fukui indices identify electrophilic/nucleophilic sites. For example, the C6 position (para to Cl) may show higher reactivity in NAS.

- Transition state modeling (e.g., Gaussian 16) predicts activation barriers for competing pathways .

Advanced: How should researchers address contradictions in reported melting points or reaction yields across studies?

Answer:

Potential Causes :

- Isomerism : Contamination with regioisomers (e.g., 3-Bromo-4-chloro vs. 2-Bromo-5-chloro derivatives) can alter physical properties.

- Impurities : Byproducts from incomplete halogenation or oxidation.

Q. Resolution Strategies :

Reproducibility Checks : Repeat synthesis using identical conditions.

Advanced Chromatography : Use preparative HPLC to isolate pure fractions.

Single-Crystal XRD : Confirm absolute configuration and rule out isomer contamination .

Tables for Key Data:

| Property | Value/Technique | Reference |

|---|---|---|

| Typical Purity | >95% (HPLC) | |

| Storage Conditions | 2–8°C, inert atmosphere, dark | |

| Key Reactivity Sites | C6 (para to Cl), C1 (aldehyde) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.